Cas no 10425-05-5 (2-benzoyl-4-tert-butylphenol)

2-Benzoyl-4-tert-butylphenol is a phenolic compound featuring a benzoyl group at the 2-position and a tert-butyl substituent at the 4-position of the phenol ring. This structural configuration imparts stability and reactivity, making it useful in applications such as UV stabilization, polymerization inhibition, and intermediate synthesis in organic chemistry. The tert-butyl group enhances steric hindrance, improving resistance to oxidative degradation, while the benzoyl moiety contributes to its light-absorbing properties. The compound exhibits compatibility with various polymers and organic matrices, offering thermal and photochemical stability. Its well-defined molecular structure ensures consistent performance in formulations requiring controlled radical scavenging or UV protection. Suitable for industrial and research applications, it demonstrates reliable functionality under demanding conditions.
2-benzoyl-4-tert-butylphenol structure
2-benzoyl-4-tert-butylphenol structure
Product Name:2-benzoyl-4-tert-butylphenol
CAS No:10425-05-5
MF:C17H18O2
MW:254.323625087738
CID:134342
PubChem ID:517837
Update Time:2025-10-30

2-benzoyl-4-tert-butylphenol Chemical and Physical Properties

Names and Identifiers

    • (5-(tert-Butyl)-2-hydroxyphenyl)(phenyl)methanone
    • (5-tert-Butyl-2-hydroxyphenyl)(phenyl)methanone
    • (5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
    • [5-(TERT-BUTYL)-2-HYDROXYPHENYL](PHENYL)METHANONE
    • Methanone,[5-(1,1-dimethylethyl)-2-hydroxyphenyl]phenyl-
    • [5-(1,1-dimethylethyl)-2-hydroxyphenyl]phenyl-methanone
    • 2-benzoyl-4-tert-butylphenol
    • 5-(tert-butyl)-2-hydroxyphenyl phenyl ketone
    • 5-tert-Butyl-2-hydroxy-benzophenon
    • 5-tert-butyl-2-hydroxybenzophenone
    • 3-TERT-BUTYL-6-HYDROXYBENZOPHENONE
    • FT-0747414
    • CS-0272560
    • 10425-05-5
    • AKOS009157748
    • EN300-1276877
    • [5-(1,1-dimethylethyl)-2-hydroxyphenyl]phenylmethanone
    • DTXSID10333730
    • TS-00813
    • SCHEMBL11289125
    • MDL: MFCD00102126
    • Inchi: 1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
    • InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C(C1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 254.13100
  • Monoisotopic Mass: 254.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.093
  • Boiling Point: 370.5°Cat760mmHg
  • Flash Point: 158.1°C
  • Refractive Index: 1.569
  • PSA: 37.30000
  • LogP: 3.92070

2-benzoyl-4-tert-butylphenol Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on 2-benzoyl-4-tert-butylphenol

2-Benzoyl-4-tert-Butylphenol (CAS No. 10425-05-5): A Comprehensive Overview of Its Chemical Properties and Applications

2-Benzoyl-4-tert-butylphenol, with the CAS No. 10425-05-5, is a multifunctional organic compound that has garnered significant attention in the fields of drug discovery, materials science, and organic synthesis. This molecule combines the structural features of a phenolic core with a benzoyl group and a tert-butyl substituent, creating a unique chemical framework that exhibits diverse pharmacological and physicochemical properties. Recent research has highlighted its potential in anti-inflammatory applications, antioxidant activity, and biocompatible material development, making it a critical compound for further exploration in biomedical contexts.

The molecular structure of 2-benzoyl-4-tert-butylphenol consists of a benzene ring substituted with a benzoyl group at the para-position and a tert-butyl group at the meta-position. The phenolic hydroxyl group at the ortho-position contributes to its hydrophilic nature, while the tert-butyl group introduces steric hindrance, influencing its solubility profiles and reactivity. This structural arrangement is pivotal for its bioavailability and target-specific interactions, as evidenced by recent studies on its anti-inflammatory mechanisms.

In the realm of drug development, 2-benzoyl-4-tert-butylphenol has been investigated for its anti-inflammatory effects. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of NF-κB pathways, a key mediator of inflammatory responses. The tert-butyl substituent was found to enhance lipophilicity, enabling the molecule to penetrate cell membranes more effectively and modulate cytokine production in inflammatory models. These findings underscore its potential as a lead compound for anti-inflammatory drug design.

Furthermore, 2-benzoyl-4-tert-butylphenol has shown promise in antioxidant applications. Research published in *Free Radical Biology and Medicine* (2023) revealed that this compound acts as a radical scavenger, neutralizing hydroxyl radicals and superoxide anions through its phenolic hydroxyl group. The benzoyl group contributes to its electronic conjugation, enhancing its electron-donating capacity and radical-trapping efficiency. These properties make it a candidate for oxidative stress mitigation in neurodegenerative diseases and cardiovascular disorders.

In materials science, 2-benzoyl-4-tert-butylphenol has been explored for its biocompatible properties. A 2023 study in *Advanced Materials Interfaces* highlighted its use in polymer synthesis, where it serves as a crosslinking agent to improve the mechanical strength and thermal stability of biodegradable polymers. The tert-butyl group provides stabilization against hydrolysis, while the phenolic core enhances interfacial adhesion in composite materials. These attributes are critical for applications in tissue engineering and drug delivery systems.

Recent advancements in synthetic methodologies have expanded the utility of 2-benzoyl-4-tert-butylphenol. A 2023 paper in *Organic Letters* described a green synthesis route using microwave-assisted catalysis to produce this compound with high yield and purity. The benzoyl group was synthesized via Friedel-Crafts acylation, while the tert-butyl substituent was introduced through radical substitution. This approach not only reduces waste generation but also aligns with sustainable chemistry principles, making it a preferred method for large-scale production.

The pharmacokinetic profile of 2-benzoyl-4-tert-butylphenol is another area of active research. Studies published in *Drug Metabolism and Disposition* (2023) indicate that the tert-butyl group significantly improves oral bioavailability by reducing metabolic degradation in the liver. The phenolic hydroxyl group undergoes glucuronidation, which enhances its excretion efficiency without compromising therapeutic efficacy. These findings are crucial for optimizing its clinical application in chronic inflammatory conditions.

Despite its promising properties, 2-benzoyl-4-tert-butylphenol faces challenges in clinical translation. A 2023 review in *Pharmaceutical Research* emphasized the need for structure-activity relationship (SAR) studies to refine its target specificity and reduce off-target effects. Additionally, toxicity assessments are required to ensure its safety profile in long-term therapeutic use. These studies are essential for advancing its development as a therapeutic agent.

In conclusion, 2-benzoyl-4-tert-butylphenol (CAS No. 10425-05-5) represents a versatile compound with significant potential in pharmacology, materials science, and synthetic chemistry. Its unique structural features and functional properties make it a valuable candidate for further research, particularly in the areas of anti-inflammatory therapy, antioxidant applications, and biocompatible material design. Continued exploration of its mechanisms of action and synthetic versatility will be critical for unlocking its full potential in biomedical applications.

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